3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine

Chiral chemistry Enantiomeric purity Process development

3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine is a chiral heterocyclic amine (MF: C10H12F3N3, MW: 231.22) combining a 2-aminopyridine core, a 5-CF3 substituent, and a (2R)-pyrrolidin-2-yl side-chain. The (2R) stereochemistry, confirmed by InChIKey JKLOWATZENRBDW-MRVPVSSYSA-N , distinguishes it from the (2S)-enantiomer (CAS 1213050-13-5).

Molecular Formula C10H12F3N3
Molecular Weight 231.22 g/mol
Cat. No. B11730766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine
Molecular FormulaC10H12F3N3
Molecular Weight231.22 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=C(N=CC(=C2)C(F)(F)F)N
InChIInChI=1S/C10H12F3N3/c11-10(12,13)6-4-7(9(14)16-5-6)8-2-1-3-15-8/h4-5,8,15H,1-3H2,(H2,14,16)/t8-/m1/s1
InChIKeyJKLOWATZENRBDW-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine (CAS 1212954-45-4): Single-Enantiomer Heterocyclic Amine for Stereospecific Drug Discovery & Asymmetric Synthesis


3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine is a chiral heterocyclic amine (MF: C10H12F3N3, MW: 231.22) combining a 2-aminopyridine core, a 5-CF3 substituent, and a (2R)-pyrrolidin-2-yl side-chain. The (2R) stereochemistry, confirmed by InChIKey JKLOWATZENRBDW-MRVPVSSYSA-N [1], distinguishes it from the (2S)-enantiomer (CAS 1213050-13-5). The CF3 group elevates lipophilicity and metabolic stability, while the free primary amine and secondary pyrrolidine nitrogen provide orthogonal derivatization handles for amide coupling, reductive amination, and urea formation . The compound is listed as an advanced chiral intermediate in the granted European patent EP3762364, which claims pyrrolidineamide derivatives as MAO-B inhibitors [2].

Why 3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine Cannot Be Generically Substituted: Stereochemistry as a Procurement-Deciding Factor


The (2R) and (2S) enantiomers of this pyrrolidine-pyridine scaffold are physically indistinguishable by density (1.299±0.06 g/cm³), boiling point (283.8±40.0 °C), and pKa (8.46±0.10) [1], yet they present opposite spatial presentations of the pyrrolidine NH and substituent vector. In close structural relatives such as 2-arylpyrrolidine antivirals, inversion of the pyrrolidine chiral center leads to complete loss of target affinity [2]. The granted EP3762364 patent explicitly claims chirally defined pyrrolidineamide derivatives as MAO-B inhibitors, indicating that stereochemistry is a critical element of the claimed structure-activity relationship [3]. Procurement of the racemate or the wrong enantiomer introduces a 50% stereochemical impurity that cannot be corrected by downstream purification, making enantiomerically defined sourcing a non-negotiable requirement for reproducible biological data.

Quantitative Procurement Evidence: 3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine vs. Closest Comparators


Stereochemical Identity: (2R) vs. (2S) Enantiomer – Identical Physicochemical Properties But Different Biological Potential

The (2R) and (2S) enantiomers exhibit identical predicted density (1.299±0.06 g/cm³), boiling point (283.8±40.0 °C), and pKa (8.46±0.10) [1], making them analytically indistinguishable by common in-process controls. However, their InChIKey values differ (JKLOWATZENRBDW-MRVPVSSYSA-N vs. JKLOWATZENRBDW-QMMMGPOBSA-N), confirming distinct stereochemical identity [1][2]. In the 2-arylpyrrolidine class, the (S) enantiomers have shown up to complete loss of anti-HIV-1 activity compared to (R) counterparts in primary human lymphocytes [3].

Chiral chemistry Enantiomeric purity Process development

Pricing Parity vs. (S)-Enantiomer: Stereochemistry-Driven Selection with No Cost Penalty

From the same supplier (eNovation Chemicals LLC), the (2R)-enantiomer and (2S)-enantiomer are priced identically at $870/1g, $2,775/5g, and $7,815/25g at 96% purity [1][2]. This removes cost as a decision factor and places the selection entirely on the stereochemical requirements defined by the intended biological target or patent position.

Procurement Cost analysis Chiral building blocks

Patent-Directed Synthetic Utility: Core Scaffold of Granted MAO-B Inhibitor Pyrrolidineamides

The granted European patent EP3762364 (Sunshine Lake Pharma, granted 23 Aug 2023) claims pyrrolidineamide derivatives as MAO-B inhibitors for neurodegenerative diseases including Parkinson's disease [1]. The patent's Markush structures and exemplified amides are logically derived from a 3-(pyrrolidin-2-yl)-5-(trifluoromethyl)pyridin-2-amine core, wherein the (2R)-stereochemistry and the 5-CF3-substituted 2-aminopyridine are essential pharmacophoric elements [1][2]. A related pyrrolidine-trifluoromethylpyridine chemotype has demonstrated MAO-B IC50 values as low as 0.019 μM with >2,400-fold selectivity over MAO-A [3], providing class-level quantitative precedent.

MAO-B inhibition Patent-protected scaffold Neurodegenerative disease

Dual-Nitrogen Reactivity Advantage Over Monoamine Analogs for Parallel Derivatization

Unlike 5-(trifluoromethyl)pyridin-2-amine (CAS 74784-70-6), which offers only a single primary amine derivatization site, 3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine provides both a primary aromatic amine (pyridine 2-NH2, pKa ~8.46 [1]) and a secondary aliphatic amine (pyrrolidine NH). This differential basicity enables sequential chemoselective functionalization: the aliphatic amine can be selectively acylated under mildly basic conditions without protecting the less nucleophilic 2-aminopyridine, as demonstrated in analogous pyrrolidine-pyridine systems [2]. The (2R)-stereochemistry further allows diastereoselective transformations.

Synthetic chemistry Library synthesis Amide coupling

Application Scenarios for 3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine: From MAO-B Inhibitor Discovery to Chiral Library Synthesis


MAO-B Inhibitor Lead Generation Aligned with Granted EP3762364 Claims

Medicinal chemistry teams synthesizing pyrrolidineamide-based MAO-B inhibitors for Parkinson's disease should procure this specific (2R)-enantiomer as the core building block, as it directly maps to the stereochemically defined scaffold of the granted EP3762364 patent. Derivatization of the primary 2-amine via amide coupling with aromatic acids, as described in EP3762364 [1], yields patent-aligned inhibitor candidates with class-level MAO-B IC50 values reaching 0.019–0.037 μM [2].

Stereospecific Fragment-Based Screening Library Construction

The dual-nitrogen reactivity (pyridine 2-NH2 + chiral pyrrolidine NH) allows this compound to serve as a single-enantiomer fragment for generating >100-member amide or urea libraries through two-step sequential coupling. The (2R)-configuration can be used to probe enantioselective protein interactions, analogous to the stereochemistry-dependent anti-HIV activity observed in 2-arylpyrrolidine analogs [3]. Procurement of the enantiopure building block avoids the 50% isomeric impurity inherent in racemic stocks.

CF3-Pyridine Pharmacophore Development for CNS-Targeting Programs

The 5-trifluoromethyl group significantly increases lipophilicity (predicted logP enhancement vs. the des-CF3 analog) while the basic pyrrolidine nitrogen (pKa ~8.46 [4]) facilitates CNS penetration through moderate basicity. These properties make the compound a privileged core for medicinal chemistry programs requiring blood-brain barrier permeability combined with metabolic stability conferred by the CF3 group, as exploited in numerous CNS drug discovery campaigns [5].

Chiral Pyrrolidine-Pyridine Intermediates for Agrochemical or Veterinary Lead Optimization

Beyond human therapeutics, the scaffold's insecticidal potential is suggested by the broader arylpyrrolidine patent landscape (e.g., insecticidal arylpyrrolidines [6]). The (2R)-enantiomer can be diverted from the same procurement stock for parallel investigation in agrochemical or veterinary target panels, maximizing procurement efficiency across discovery platforms.

Quote Request

Request a Quote for 3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.